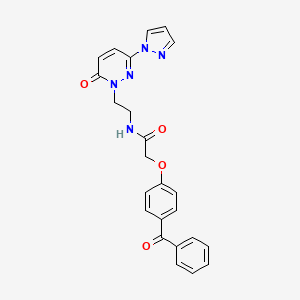

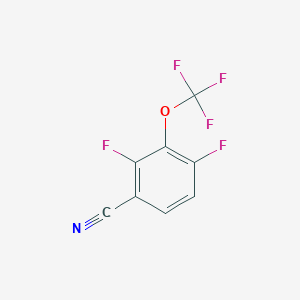

![molecular formula C11H12N2OS B2966439 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803609-67-7](/img/structure/B2966439.png)

1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Enhancement in Solar Cells

Gong et al. (2012) studied the application of Dimethylformamide (DMF) in enhancing the efficiency of polymer solar cells. DMF treatment significantly improved the photocurrent and power conversion efficiency of poly(3-hexylthiophene) and [6,6]-phenyl C61-butyric acid methyl ester polymer solar cells by 70% (Gong et al., 2012).

Crystal Structure Analysis

Cai et al. (2009) described the crystal structure of a compound synthesized using DMF, highlighting its importance in crystallography and structural chemistry (Cai et al., 2009).

Cyanation of Heteroarenes

Ding and Jiao (2011) utilized DMF for the direct cyanation of indoles and benzofurans, demonstrating its use in organic synthesis (Ding & Jiao, 2011).

Polymer Synthesis

Rossi et al. (2008) reported the synthesis of acrylic copolymers using DMF, indicating its role in polymer chemistry (Rossi et al., 2008).

Chromatography Applications

Vandenheuvel and Gruber (1975) explored the formation of N-dimethylaminomethylene derivatives from DMF for gas-liquid chromatography, highlighting its analytical applications (Vandenheuvel & Gruber, 1975).

Simulation of Natural Sulphurization

Graaf, Damsté, and Leeuw (1992) used DMF in simulating natural sulfurization processes, which is significant for geological and environmental studies (Graaf et al., 1992).

Insecticide Chemistry

Sparks et al. (2013) discussed the chemistry and efficacy of sulfoxaflor, an insecticide, which involves compounds synthesized using DMF, emphasizing its importance in agricultural chemistry (Sparks et al., 2013).

Chemical Synthesis

Ps, Ka, and Rk (2000) demonstrated the use of DMF in the copper-mediated synthesis of aryl sulfides, underlining its utility in chemical synthesis (Ps, Ka, & Rk, 2000).

作用機序

将来の方向性

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

特性

IUPAC Name |

S-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)15-11(14)13(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDERNKXTWIAHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)SC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)